Chaetomellic Acid B-d3 Disodium Salt
Description
Properties
Molecular Formula |
C₂₁H₃₁D₃Na₂O₄ |
|---|---|
Molecular Weight |
399.49 |
Synonyms |
(2Z)-2-(7Z)-7-Hexadecen-1-yl-3-(methyl-d3)-2-butenedioic Acid Disodium Salt; (Z,Z)-2-(7-Hexadecenyl)-3-(methyl-d3)-2-butenedioic Acid Disodium Salt; (2Z)-2-(7Z)-7-Hexadecenyl-3-(methyl-d3)-2-butenedioic Acid Disodium Salt; |
Origin of Product |
United States |
Biosynthetic Pathways and Microbial Production of Chaetomellic Acids
Fungal Fermentation Processes for Chaetomellic Acid Isolation
Chaetomellic acids A and B are primarily isolated from the fermentation of the fungus Chaetomella acutiseta. nih.gov Research has shown that the production of these metabolites is not limited to a single species, suggesting it may be a more common trait within the Chaetomella genus. nih.gov
While specific fermentation parameters for maximizing the yield of Chaetomellic Acid B are not extensively detailed in publicly available literature, general knowledge of fungal secondary metabolite production offers a framework. Typically, the cultivation of filamentous fungi for the production of bioactive compounds involves carefully controlled conditions. These include the composition of the growth medium, pH, temperature, and aeration.
For the isolation of chaetomellic acids, a common procedure would involve the following steps:
Inoculation and Fermentation: A pure culture of Chaetomella acutiseta is used to inoculate a suitable liquid fermentation medium. The fungus is then allowed to grow under optimal conditions for a specific period, during which it produces a range of secondary metabolites, including chaetomellic acids.
Extraction: After the fermentation period, the fungal biomass is separated from the culture broth. The desired compounds, present in either the mycelia or the broth, are then extracted using organic solvents.
Purification: The crude extract undergoes several purification steps, such as chromatography, to isolate the individual chaetomellic acids.
The following table outlines the general parameters for fungal fermentation for secondary metabolite production, which would be applicable to chaetomellic acid production.
| Parameter | Typical Range/Condition | Significance for Chaetomellic Acid Production |
| Fungal Strain | Chaetomella acutiseta | Primary known producer of chaetomellic acids. nih.gov |
| Growth Medium | Complex media containing carbon and nitrogen sources, and trace elements. | Provides the necessary nutrients for fungal growth and the building blocks for polyketide biosynthesis. |
| pH | 4.0 - 7.0 | Influences enzyme activity and nutrient uptake, critical for secondary metabolite production. |
| Temperature | 20 - 30 °C | Optimal growth temperature for many filamentous fungi, affecting metabolic rates. |
| Aeration | Shaking or sparging | Essential for aerobic respiration and often linked to the onset of secondary metabolism. |
Proposed Biosynthetic Routes to Chaetomellic Acid B
The biosynthesis of Chaetomellic Acid B is proposed to follow a polyketide pathway, a common route for the synthesis of a diverse array of fungal secondary metabolites. wikipedia.org Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.org
The general mechanism of polyketide synthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. wikipedia.org For Chaetomellic Acid B, the proposed pathway would involve a highly reducing PKS. This is inferred from the structure of the molecule, which features a long alkyl chain.
The key steps in the proposed biosynthesis of the Chaetomellic Acid B backbone are:
Starter Unit Loading: The biosynthesis is initiated with a starter molecule, likely an acyl-CoA derivative.
Chain Elongation: A series of condensation reactions with extender units, such as malonyl-CoA, elongates the polyketide chain. The reducing domains within the PKS (ketoreductase, dehydratase, and enoylreductase) would act on the growing chain to produce the characteristic saturated alkyl tail of Chaetomellic Acid B.
Formation of the Maleic Anhydride (B1165640) Moiety: A distinctive feature of chaetomellic acids is the maleic anhydride ring. The formation of this structure is a complex process that is thought to occur through a series of enzymatic modifications of the polyketide chain. Studies on other fungal maleic anhydrides suggest the involvement of specific enzymes that catalyze the formation of the dicarboxylic acid, followed by a cyclization and dehydration to yield the anhydride ring. nih.govnih.gov
While the precise starter and extender units for Chaetomellic Acid B have not been definitively identified, a plausible pathway can be hypothesized based on its structure and the known mechanisms of polyketide synthesis.
Genetic and Enzymatic Regulation of Chaetomellic Acid Biosynthesis
The production of secondary metabolites like chaetomellic acid in fungi is tightly regulated at the genetic level. The genes responsible for the biosynthesis of a particular secondary metabolite are typically organized in a contiguous cluster on the chromosome, known as a biosynthetic gene cluster (BGC). nih.gov
A hypothetical BGC for chaetomellic acid would be expected to contain the following key genes:
A Polyketide Synthase (PKS) Gene: This would be the core gene of the cluster, encoding the large enzyme responsible for assembling the polyketide backbone of Chaetomellic Acid B.
Tailoring Enzyme Genes: Genes encoding enzymes that modify the polyketide backbone, such as oxidases, reductases, and the enzymes responsible for forming the maleic anhydride ring.
Regulatory Genes: Genes that control the expression of the other genes within the cluster, often in response to environmental or developmental cues.
Transporter Genes: Genes encoding proteins that may be involved in exporting the final product out of the fungal cell.
To date, the specific biosynthetic gene cluster for chaetomellic acid in Chaetomella acutiseta has not been reported in the scientific literature. However, research on other filamentous fungi provides insights into the potential regulatory mechanisms. The expression of BGCs is often controlled by global regulators that respond to nutrient availability, pH, and other stress factors. Furthermore, epigenetic modifications, such as histone acetylation, have been shown to play a crucial role in activating silent BGCs and inducing the production of novel secondary metabolites.
The table below summarizes the putative enzymes and their roles in the biosynthesis of Chaetomellic Acid B, based on general knowledge of polyketide synthesis.
| Enzyme Class | Putative Role in Chaetomellic Acid B Biosynthesis |
| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA units to form the polyketide backbone. The highly reducing nature of this PKS is responsible for the alkyl chain. |
| Oxidoreductases | May be involved in the modification of the polyketide chain, including the formation of the double bond in the maleic anhydride ring. |
| Hydrolases/Cyclases | Likely responsible for the final steps of maleic anhydride ring formation from the dicarboxylic acid precursor. nih.gov |
| Regulatory Proteins | Control the timing and level of expression of the biosynthetic genes in response to cellular signals. |
Further research, including genome sequencing of Chaetomella acutiseta and functional characterization of its genes, is necessary to fully elucidate the specific genetic and enzymatic details of Chaetomellic Acid B biosynthesis.
Synthetic Strategies and Chemical Modification of Chaetomellic Acid B
Total Synthesis Approaches for Chaetomellic Acid B and its Analogues
The total synthesis of chaetomellic acids, including Chaetomellic Acid B, has been a subject of significant interest due to their potent and specific inhibitory activity against farnesyl-protein transferase (FPTase). An efficient approach for the synthesis of both Chaetomellic Anhydrides A and B involves a novel oxidation of a succinate precursor to a maleate. acs.org This methodology provides a direct route to the core maleic anhydride (B1165640) structure characteristic of these natural products.
Various synthetic strategies have been developed for Chaetomellic Acid A and its analogues, which can be adapted for the synthesis of Chaetomellic Acid B. One such versatile method involves a copper-catalyzed radical cyclization. nih.gov This approach allows for the preparation of an intermediate maleic anhydride that possesses a terminal vinylic group on the aliphatic side chain. nih.gov This vinyl group serves as a handle for further chemical modifications, enabling the synthesis of a diverse range of analogues. nih.gov
Another reported strategy for generating analogues of Chaetomellic Acid A involves multi-step linear syntheses. For instance, analogues incorporating one or two aromatic rings in the alkyl tail have been prepared in eight linear steps. stcloudstate.edu These syntheses, while lengthy, demonstrate the feasibility of introducing significant structural modifications to the hydrophobic side chain. stcloudstate.edu Although these specific examples focus on Chaetomellic Acid A, the underlying synthetic principles are applicable to the synthesis of Chaetomellic Acid B and its derivatives.
Table 1: Comparison of Synthetic Approaches for Chaetomellic Acids and Analogues
| Synthetic Approach | Key Reaction | Applicability | Reference |
|---|---|---|---|
| Succinate to Maleate Oxidation | Oxidation of a succinate precursor | Direct route to Chaetomellic Anhydrides A and B | acs.org |
| Copper-Catalyzed Radical Cyclization | Radical cyclization to form a maleic anhydride with a vinylic group | Versatile for preparing various analogues via thiol-ene coupling | nih.gov |
| Multi-step Linear Synthesis | Wittig reaction, hydrogenation, and anhydride formation | Synthesis of analogues with significant side-chain modifications (e.g., aromatic rings) | stcloudstate.edu |
Efficient Chemical Derivatization Methodologies for Chaetomellic Acid B
Efficient chemical derivatization is crucial for structure-activity relationship (SAR) studies and for developing research tools. For Chaetomellic Acid B, derivatization strategies can target either the dicarboxylic acid head group or the long alkyl side chain.
A particularly effective methodology for creating analogues involves the use of an intermediate with a reactive handle on the side chain. The synthesis of a maleic anhydride with a terminal vinylic group allows for subsequent modification through thiol-ene coupling. nih.gov This "click chemistry" approach is highly efficient and allows for the introduction of a wide variety of functional groups at the end of the alkyl chain, enabling the exploration of how changes in the tail region affect biological activity. nih.gov
Derivatization of the carboxylic acid groups is also a viable strategy. Chemical derivatization procedures that add a permanent positive charge to acidic metabolites have been developed to improve their analysis by capillary electrophoresis-mass spectrometry (CE-MS). researchgate.netnih.gov Such techniques could be applied to Chaetomellic Acid B to facilitate its detection and quantification in biological matrices. Furthermore, general chemical derivatization techniques for carboxylic acids, such as esterification or amidation, can be employed to modify the polar head group of Chaetomellic Acid B, potentially altering its solubility and cell permeability.
Synthesis of Deuterated Analogues, including Chaetomellic Acid B-d3 Disodium (B8443419) Salt, for Research Applications
The synthesis of deuterated analogues of bioactive molecules is a powerful tool in pharmaceutical research. For Chaetomellic Acid B-d3 Disodium Salt, the introduction of deuterium (B1214612) atoms can be achieved through various methods. One common approach is to use a deuterated starting material in the total synthesis. For instance, a deuterated aldehyde could be employed in a multi-component reaction to produce a deuterated final product. researchgate.netbeilstein-archives.org Another strategy involves hydrogen-isotope exchange reactions on the final compound or a late-stage intermediate, although this may offer less control over the specific position of the deuterium labels. princeton.edu A versatile platform using bipolar membranes has also been proposed for the synthesis of deuterated acids and bases from inexpensive D₂O under mild conditions. nih.gov
Isotopic Labeling Techniques for Structural and Mechanistic Elucidation
Isotopic labeling is a fundamental technique used to trace the path of a molecule through a chemical reaction or a biological system. wikipedia.org By replacing one or more atoms with their isotope, such as replacing hydrogen with deuterium, researchers can track the molecule without significantly altering its chemical properties. wikipedia.orgmusechem.com
The presence of deuterium in this compound can be detected using several analytical techniques. Mass spectrometry (MS) can distinguish between the labeled and unlabeled compound based on the mass difference. wikipedia.org Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool, as deuterium has a different gyromagnetic ratio than hydrogen, leading to distinct signals in the NMR spectrum. wikipedia.org These techniques allow for the unambiguous identification and quantification of the deuterated compound in complex biological samples, which is invaluable for metabolic studies. cernobioscience.com Isotopic labeling can also be used to probe reaction mechanisms and understand the biosynthetic origins of natural products. nih.gov
Advantages of Deuterium Labeling in Preclinical Research Tool Development
The use of deuterium-labeled compounds like this compound offers several advantages in the development of preclinical research tools. One of the most significant benefits is the potential for an improved metabolic profile due to the kinetic isotope effect. musechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, such as those mediated by cytochrome P450 enzymes. researchgate.net This can lead to increased metabolic stability, a longer half-life, and higher systemic exposure of the compound. researchgate.net
Deuterated compounds also serve as excellent internal standards for quantitative bioanalytical assays using mass spectrometry. Because they are chemically identical to the unlabeled analyte, they co-elute during chromatography and exhibit similar ionization efficiency, but are distinguishable by their mass. This allows for more accurate and precise quantification of the non-deuterated compound in biological samples. Furthermore, deuterium labeling is a valuable tool for tracing the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo. cernobioscience.comclearsynth.com
Table 2: Advantages of Deuterium Labeling in Preclinical Research
| Advantage | Description | Application for this compound | References |
|---|---|---|---|
| Kinetic Isotope Effect | The stronger C-D bond can slow down metabolism at the site of deuteration. | Increased metabolic stability, longer half-life, and potentially reduced formation of toxic metabolites. | musechem.comresearchgate.net |
| Internal Standard for Quantification | Chemically identical to the analyte but with a different mass, allowing for accurate quantification in MS-based assays. | Precise measurement of Chaetomellic Acid B concentrations in plasma, tissues, and cells. | |
| Metabolic Pathway Tracing | The deuterium label acts as a tracer to follow the fate of the molecule in a biological system. | Elucidation of the metabolic pathways of Chaetomellic Acid B and identification of its metabolites. | cernobioscience.comclearsynth.com |
| Improved Pharmacokinetic Profiles | Slower metabolism can lead to increased bioavailability and sustained therapeutic effects. | Enhanced in vivo performance as a research probe to study FPTase inhibition. | researchgate.net |
Mechanistic Elucidation of Farnesyl Protein Transferase Inhibition by Chaetomellic Acid B
Structure-Activity Relationships of Chaetomellic Acid B Analogues against Prenyl Transferases
The inhibitory potency of chaetomellic acid analogues is highly dependent on their molecular structure, particularly the length of the alkyl side chain. nih.gov Research into various analogues of Chaetomellic Acid B has revealed critical features necessary for effective inhibition of prenyl transferases like FPTase and, to a lesser extent, geranylgeranyl-protein transferase I (GGPTase I). nih.gov
Key findings from structure-activity relationship studies include:
Alkyl Chain Length: The length of the lipophilic alkyl side chain is a critical determinant of inhibitory activity. Molecular modeling predictions and experimental results confirm that analogues with shorter alkyl chains (e.g., a C-8 chain) are completely inactive against FPTase. nih.gov Conversely, excessively long chains (C-16 and greater) also lead to a collapse in inhibition power. nih.gov
Differential Activity: Chaetomellic acids exhibit differential activity against FPTase from different species. For instance, Chaetomellic Acid A shows potent inhibition of human FPTase but is significantly less effective against yeast FPTase. nih.gov
Specificity: While potent against FPTase, the chaetomellic acids are considerably weaker inhibitors of GGPTase I, highlighting their specificity for the farnesyl-recognizing enzyme. nih.gov
The following table summarizes the inhibitory activities of various chaetomellic acid analogues, illustrating these structure-activity relationships.
| Compound/Analogue | Target Enzyme | Key Structural Feature | Relative Inhibitory Potency | Source(s) |
| Chaetomellic Acid A | Human FPTase | C-14 Alkyl Chain | High (IC₅₀ = 55 nM) | nih.gov |
| Chaetomellic Acid A | Yeast FPTase | C-14 Alkyl Chain | Low (IC₅₀ = 225 µM) | nih.gov |
| Chaetomellic Acid C | Human vs. Yeast FPTase | Different Alkyl Chain | Only 10-fold differential activity | nih.gov |
| Thia-analogue of Chaetomellic Acid A | Yeast FPTase | Sulfur in alkyl chain | ~5 times more potent than Chaetomellic Acid A | nih.gov |
| C-8 Analogue | FPTase | Short (C-8) Alkyl Chain | Inactive | nih.gov |
Kinetic Analysis of FPTase Inhibition by Chaetomellic Acid B
Kinetic studies provide quantitative measures of the inhibitory potency of Chaetomellic Acid B and its analogues. The most common metric used to characterize enzyme inhibitors is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Chaetomellic acids are potent inhibitors, particularly against human FPTase. nih.gov The dianionic form of Chaetomellic Acid A was found to inhibit recombinant human FPTase with an IC₅₀ value of 55 nM. nih.gov While grouped with Chaetomellic Acid A as a potent inhibitor, specific IC₅₀ values for Chaetomellic Acid B are detailed within the broader research context that established the class as powerful FPTase inhibitors. nih.govnih.gov The kinetic data underscore the high affinity of these compounds for the enzyme's active site.
The table below presents known IC₅₀ values for chaetomellic acid analogues against FPTase from different sources.
| Inhibitor | Enzyme Source | Substrate(s) | IC₅₀ Value | Source(s) |
| Chaetomellic Acid A | Human FPTase | FPP, Ras Protein | 55 nM | nih.govnih.gov |
| Chaetomellic Acid A | Yeast FPTase | FPP, Dansyl-Peptide | 225 µM | nih.gov |
| Thia-analogue of Chaetomellic Acid A | Yeast FPTase | FPP, Dansyl-Peptide | 3.5 µM | nih.gov |
In Vitro Enzymatic Assays for Characterizing Inhibitory Potency
The characterization of the inhibitory potency of compounds like Chaetomellic Acid B-d3 Disodium (B8443419) Salt relies on robust in vitro enzymatic assays. youtube.com These assays are designed to measure the rate of the FPTase-catalyzed reaction in a controlled laboratory setting, allowing for the precise determination of IC₅₀ values. youtube.com
A typical FPTase inhibition assay involves the following components:
Enzyme: Purified, recombinant FPTase. nih.gov
Substrates: The two natural substrates are required: farnesyl diphosphate (B83284) (FPP) and a protein or peptide containing the CAAX motif (e.g., Ras or a synthetic peptide like dansyl-GCVIA). nih.gov
Inhibitor: The compound to be tested (e.g., Chaetomellic Acid B) is added at various concentrations.
Buffer and Cofactors: An appropriate buffer solution to maintain pH and any necessary cofactors for the enzyme's activity.
The reaction progress is monitored by measuring the formation of the farnesylated product. A common method is a continuous fluorescence assay where a dansylated peptide substrate is used. nih.govbioassaysys.com When the farnesyl group is transferred to the peptide, the change in the local environment of the dansyl fluorophore results in a measurable change in fluorescence. bioassaysys.com Inhibition is quantified by the decrease in this fluorescence signal. bioassaysys.com Alternatively, older methods used radiolabeled [³H]FPP and measured the incorporation of radioactivity into the protein substrate after separating it from the unreacted FPP. The use of non-radioactive, high-throughput methods is now common for screening potential FPTase inhibitors. bioassaysys.com
Impact on Cellular Signal Transduction Pathways and Protein Trafficking Preclinical Focus
Modulation of Ras Protein Prenylation and Membrane Association
Chaetomellic acids, including Chaetomellic Acid B, are recognized as potent and highly specific inhibitors of FPTase, acting as mimics of the enzyme's natural substrate, farnesyl pyrophosphate (FPP). nih.gov The farnesylation of Ras proteins is essential for their attachment to the inner leaflet of the plasma membrane. nih.gov This membrane association is a prerequisite for Ras to engage with its downstream effectors and initiate signaling cascades.
By competitively inhibiting FPTase, Chaetomellic Acid B prevents the transfer of the farnesyl group to the C-terminal CAAX motif of Ras proteins. nih.gov This lack of prenylation results in the mislocalization of Ras, which remains in the cytosol and is unable to perform its signaling functions at the cell membrane. researchgate.net Studies on the closely related Chaetomellic Acid A have demonstrated its ability to displace Ras protein from the membrane in human renal proximal tubular cells. researchgate.net This disruption of Ras trafficking effectively curtails its biological activity.
It is important to note that while Chaetomellic Acid B is a potent inhibitor of FPTase, it shows significantly less activity against other related enzymes like geranylgeranyl transferase type 1, highlighting its specificity. nih.gov
Consequences of FPTase Inhibition on Downstream Signaling Cascades
The inhibition of Ras farnesylation and its subsequent mislocalization from the plasma membrane has profound consequences on downstream signaling pathways that are crucial for cell proliferation and survival. The two major signaling cascades regulated by Ras are the Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Preclinical research on Chaetomellic Acid A has shown that by blocking Ha-Ras signaling, it can effectively inhibit the Ras/ERK1/2 pathway. researchgate.netabcam.com This inhibition has been observed to have a protective effect in renal cells subjected to oxidative stress. researchgate.net The MAPK pathway is a critical regulator of cell growth, and its dysregulation is a hallmark of many cancers.
Differential Effects on Human Versus Yeast FPTase Activity
A noteworthy aspect of chaetomellic acids is their differential inhibitory activity against FPTase from different species, particularly between human and yeast enzymes. This has been a subject of investigation to understand the structural and mechanistic basis of FPTase inhibition.
Research has demonstrated that chaetomellic acids are significantly more potent inhibitors of human FPTase compared to yeast FPTase. For instance, Chaetomellic Acid A exhibits a profound difference in its half-maximal inhibitory concentration (IC50) against the two enzymes.
| Compound | Enzyme Source | IC50 Value | Reference |
|---|---|---|---|
| Chaetomellic Acid A | Human FPTase | 55 nM | abcam.com |
| Chaetomellic Acid A | Yeast FPTase | 225 µM | abcam.com |
This substantial difference in potency suggests subtle but important structural variations in the FPP binding site between human and yeast FPTase, which can be exploited for the design of more selective inhibitors.
Cellular Models for Investigating Chaetomellic Acid B-Mediated Biological Responses (Excluding Clinical Outcomes)
A variety of cellular models have been employed in preclinical studies to elucidate the biological effects of chaetomellic acids and other FPTase inhibitors. These models are instrumental in understanding the mechanism of action and the cellular consequences of FPTase inhibition.
Ras-Transformed Cell Lines: Fibroblast cell lines, such as NIH 3T3 cells, that have been genetically engineered to express oncogenic forms of Ras (e.g., Ha-Ras) are fundamental models for studying FPTase inhibitors. These cells exhibit uncontrolled growth that is dependent on Ras signaling, making them a relevant system to assess the ability of compounds like Chaetomellic Acid B to reverse the transformed phenotype. nih.gov
Human Cancer Cell Lines: A broad range of human tumor cell lines derived from various tissues have been used to evaluate the anti-proliferative effects of FPTase inhibitors. These models allow for the investigation of the compounds' activity in a context that more closely resembles human disease.
Human Endothelial and Epithelial Cells: Primary cells and cell lines derived from human tissues, such as human umbilical vein endothelial cells (HUVECs) and human renal proximal tubular cells, have been utilized to study the effects of chaetomellic acids on cellular processes like oxidative stress and apoptosis in non-cancerous contexts. researchgate.net
Yeast (Saccharomyces cerevisiae): The yeast model system has been valuable for comparative studies of FPTase inhibition, leveraging the genetic tractability of this organism to understand the fundamental aspects of protein prenylation and the differential sensitivity of yeast versus human FPTase to inhibitors like Chaetomellic Acid B. abcam.com
Tobacco BY-2 Cells: Interestingly, plant cell models like tobacco BY-2 cells have also been used to investigate the effects of FPTase inhibitors on cell cycle progression, demonstrating the broad applicability of these compounds in studying fundamental cellular processes across different kingdoms.
These diverse cellular models provide a robust platform for the continued preclinical investigation of Chaetomellic Acid B-d3 Disodium (B8443419) Salt and its potential therapeutic applications.
Advanced Analytical Methodologies and Quantitative Research Applications
Application of Chaetomellic Acid B-d3 Disodium (B8443419) Salt as an Internal Standard in Mass Spectrometry
The primary application of Chaetomellic Acid B-d3 Disodium Salt is as an internal standard in mass spectrometry (MS), most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.com The rationale for using a stable isotope-labeled internal standard lies in its chemical and physical similarity to the analyte of interest, Chaetomellic Acid B. scispace.com This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer. scispace.com Consequently, any variations or losses incurred during the analytical process will affect both compounds to the same extent, allowing for accurate correction and precise quantification of the analyte. scispace.com
The three deuterium (B1214612) atoms in this compound result in a mass shift of +3 Da compared to the unlabeled Chaetomellic Acid B. This mass difference is sufficient to allow for distinct detection by the mass spectrometer without significantly altering the compound's physicochemical properties.
Method Development for Quantification of Chaetomellic Acid B in Biological Matrices (Non-Clinical)
The development of a robust method for quantifying Chaetomellic Acid B in non-clinical biological matrices, such as plasma, serum, or tissue homogenates, is a critical step in preclinical research. While specific validated methods for Chaetomellic Acid B are not widely published, the general principles for such an assay would involve several key steps.
Sample Preparation: The initial step involves the extraction of Chaetomellic Acid B and its deuterated internal standard from the complex biological matrix. This is typically achieved through techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of extraction method depends on the nature of the biological matrix and the physicochemical properties of the analyte. A known amount of this compound is spiked into the sample at the beginning of this process to account for any analyte loss during extraction.
LC-MS/MS Analysis: The extracted sample is then subjected to LC-MS/MS analysis. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is commonly employed for the separation of Chaetomellic Acid B from other matrix components. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency. nih.gov
Following chromatographic separation, the eluent is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify Chaetomellic Acid B and its d3-labeled internal standard. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Hypothetical MRM Transitions for Chaetomellic Acid B and its d3-Internal Standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Chaetomellic Acid B | [M-H]⁻ | Fragment 1 | Negative |
| Fragment 2 | |||
| Chaetomellic Acid B-d3 | [M-H+3]⁻ | Fragment 1+3 or other specific fragment | Negative |
| Fragment 2+3 or other specific fragment |
Note: The exact m/z values would be determined experimentally during method development.
The ratio of the peak area of Chaetomellic Acid B to the peak area of this compound is then used to construct a calibration curve from which the concentration of Chaetomellic Acid B in the unknown samples can be determined.
Isotope Dilution Mass Spectrometry for Enhanced Precision
Isotope dilution mass spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The use of this compound is a direct application of the IDMS principle. By adding a known amount of the isotopically labeled standard to the sample, the ratio of the analyte to the standard is measured by the mass spectrometer. Since this ratio is independent of sample volume and recovery during sample preparation, IDMS can significantly reduce measurement uncertainty. nih.gov
The validation of an IDMS method for Chaetomellic Acid B would typically involve assessing parameters such as linearity, accuracy, precision (intra- and inter-day), selectivity, matrix effect, and stability, following regulatory guidelines. nih.gov
Key Validation Parameters for an IDMS Method:
| Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimal and compensated for by the internal standard |
| Stability | Analyte should be stable under various storage and processing conditions |
LLOQ: Lower Limit of Quantification
Chromatographic Separation Techniques for Chaetomellic Acid B Analysis
Chromatographic separation is a crucial component of the analytical workflow for Chaetomellic Acid B, ensuring that it is isolated from potentially interfering components in the sample matrix before detection by the mass spectrometer.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of non-volatile and thermally labile compounds like Chaetomellic Acid B. sielc.com A reversed-phase column, such as a C18 or C8, would be a suitable choice for retaining the relatively non-polar alkyl chain of the molecule. researchgate.net The separation is achieved by a gradient elution program, where the proportion of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity. researchgate.net UV detection can also be employed for HPLC analysis, although it is less sensitive and selective than mass spectrometry. sielc.com
Typical HPLC Parameters for Carboxylic Acid Analysis:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry |
| Injection Volume | 10-20 µL |
These are general parameters and would require optimization for Chaetomellic Acid B.
Spectroscopic Techniques for Structural Confirmation of Research Derivatives
In the synthesis of Chaetomellic Acid B derivatives for research purposes, various spectroscopic techniques are employed to confirm their chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of organic compounds. nih.gov For a derivative of Chaetomellic Acid B, ¹H NMR would provide information about the number and connectivity of protons in the molecule, including those on the long alkyl chain and any modifications to the dicarboxylic acid head group. youtube.com ¹³C NMR would reveal the number of unique carbon atoms and their chemical environment, including the characteristic signals for the carbonyl carbons of the dicarboxylic acid. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com For a Chaetomellic Acid B derivative, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid groups, typically in the region of 1700-1725 cm⁻¹. youtube.com A broad absorption in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. youtube.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized derivative, which allows for the confirmation of its elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to further confirm its structure. libretexts.org The fragmentation of dicarboxylic acids often involves the loss of water (H₂O) and carbon monoxide (CO). libretexts.org
Computational Chemistry and Molecular Modeling Studies of Chaetomellic Acid B
Molecular Docking Simulations for FPTase-Inhibitor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mode of inhibitors and the key interactions that stabilize the protein-ligand complex.
Detailed molecular docking simulations have been performed to investigate the interaction between Chaetomellic Acid B and the FPTase enzyme. sciforum.net In these studies, the crystal structure of human FPTase is used as the target. One such study utilized the crystallographic structure with the PDB ID 3E33 for docking analysis. sciforum.net The simulations revealed a favorable binding affinity for Chaetomellic Acid B, with a calculated docking score of -7.55, indicating a strong and stable interaction within the enzyme's active site. sciforum.net
The analysis of the docked pose identified several critical amino acid residues in the beta subunit (Chain B) of FPTase that form key interactions with the Chaetomellic Acid B molecule. These interactions are essential for its inhibitory activity and include:
LeuB96: Interacts with the inhibitor via surface interactions. sciforum.net
ArgB202: Forms significant interactions within the binding complex. sciforum.net
TyrB300 and TyrB361: These residues engage in surface and side-chain acceptor interactions with the ligand. TyrB361 also participates in backbone acceptor interactions. sciforum.net
AspB359 and His362: These residues are predominantly involved in the interaction complex, contributing to the stable binding of the inhibitor. sciforum.net
These findings highlight that Chaetomellic Acid B likely inhibits FPTase by mimicking the binding of the natural substrate, farnesyl diphosphate (B83284) (FPP), and establishing a network of stabilizing interactions within the active site. plos.org
Table 1: Molecular Docking Results for Chaetomellic Acid B with FPTase
| Parameter | Value/Residues | Source |
|---|---|---|
| PDB ID of FPTase | 3E33 | sciforum.net |
| Docking Score | -7.55 | sciforum.net |
| Key Interacting Residues | LeuB96, ArgB202, TyrB300, AspB359, TyrB361, His362 | sciforum.net |
Conformational Analysis and Binding Energetics of Chaetomellic Acid B
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, revealing information about its conformational stability and the energetics of binding over time. Conformational analysis studies the different spatial arrangements a molecule can adopt and their associated energy levels. researchgate.net
The binding energetics of the interaction can be further quantified using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This technique calculates the binding free energy, which is composed of various energy terms such as van der Waals interactions, electrostatic interactions, and solvation free energy. nih.gov A lower binding free energy indicates a more favorable and tighter binding of the ligand to the protein. While specific binding free energy values for Chaetomellic Acid B are not widely published, the principles of these calculations are fundamental to understanding inhibitor potency. nih.govnih.gov The analysis suggests that the stability of the FPTase-Chaetomellic Acid B complex is driven by a combination of favorable non-covalent interactions within the active site. sciforum.net
Table 2: Key Findings from Conformational and Energetic Analyses
| Analysis Type | Key Finding | Implicated Residues | Source |
|---|---|---|---|
| Molecular Dynamics | The inhibitor-protein complex is stable over time. | TyrB361, His362, Lys356 | sciforum.net |
| Binding Energetics | Favorable non-covalent interactions stabilize the complex. | - | sciforum.netnih.gov |
Rational Design of Novel FPTase Inhibitors Based on the Chaetomellic Acid B Scaffold
The detailed understanding of the binding mode and structure-activity relationships (SAR) of Chaetomellic Acid B provides a solid foundation for the rational design of new and improved FPTase inhibitors. nih.govnih.gov The Chaetomellic Acid B structure serves as a "scaffold" or template that can be chemically modified to enhance its inhibitory activity, selectivity, and pharmacokinetic properties. unife.it
Computational studies combined with synthetic chemistry have explored the modification of the Chaetomellic Acid B scaffold. Key insights from these efforts include:
Alkyl Side Chain Length: The long tetradecyl side chain of Chaetomellic Acid B plays a crucial role in its binding. Molecular modeling-based predictions have been confirmed experimentally, showing that analogues with shorter alkyl side chains (e.g., a C-8 chain) are completely inactive against FPTase. nih.gov This suggests the hydrophobic tail is critical for occupying a specific pocket within the enzyme.
Modifying the Hydrophobic Tail: The potency of the inhibitor can be modulated by altering the hydrophobic tail. For instance, an analogue of Chaetomellic Acid A where the tetradecyl group was replaced by a farnesyl moiety was found to be a more potent inhibitor of yeast FPTase. acs.org This highlights that modifications mimicking the natural FPP substrate can lead to enhanced activity.
The Dicarboxylic Acid Head Group: The maleic acid portion of the molecule is essential as it mimics the diphosphate group of FPP. plos.org Rational design efforts often retain this key feature while exploring modifications elsewhere in the molecule.
The process of rational design is iterative: computational models predict the effect of a structural change, the new compound is synthesized and tested, and the results are used to refine the computational model for the next design cycle. nih.gov This approach has identified the Chaetomellic Acid B scaffold as a promising lead structure for the development of novel FPTase inhibitors for therapeutic use. sciforum.net
Table 3: Structure-Activity Relationship Insights for Chaetomellic Acid Scaffold
| Structural Feature | Modification | Effect on FPTase Inhibition | Source |
|---|---|---|---|
| Alkyl Side Chain | Shortening from C14 to C8 | Loss of activity | nih.gov |
| Alkyl Side Chain | Replacing with farnesyl group (in Chaetomellic Acid A analogue) | Increased potency (in yeast FPTase) | acs.org |
| Dicarboxylic Acid | Essential for activity | Mimics diphosphate of FPP | plos.org |
Comparative Analysis with Other Farnesyl Protein Transferase Inhibitors
Structural and Mechanistic Distinctions from Synthetic FPTase Inhibitors
Farnesyl-protein transferase inhibitors (FTIs) are broadly categorized based on their chemical structures and their mechanism of action, which typically involves competition with one of the enzyme's natural substrates: farnesyl pyrophosphate (FPP) or the protein substrate containing a C-terminal CAAX motif. Chaetomellic acids, as natural products, exhibit distinct features compared to their synthetic counterparts.
Chaetomellic Acid B is an alkyl dicarboxylic acid isolated from the fungus Chaetomella acutiseta. nih.govnih.gov Structurally, it is characterized by a long alkyl chain attached to a maleic acid-like head. This structure allows it to act as a potent and highly specific mimic of farnesyl pyrophosphate (FPP), one of the key substrates of FPTase. nih.gov By competing with FPP for the same binding site on the enzyme, Chaetomellic Acid B reversibly inhibits the farnesylation of target proteins like Ras. nih.gov Its deuterated form, Chaetomellic Acid B-d3 Disodium (B8443419) Salt, is functionally identical in its inhibitory mechanism but is designed for use in metabolic stability or as an internal standard in analytical studies.
Synthetic FPTase inhibitors, in contrast, have been developed through several distinct strategies, leading to a variety of chemical scaffolds:
CAAX Peptidomimetics: These were among the first synthetic FTIs developed, designed to mimic the CAAX tetrapeptide sequence of Ras proteins. aacrjournals.orgwikipedia.org While potent, their peptide-like nature often resulted in poor cell permeability and stability. wikipedia.org
Non-peptidomimetics: This class represents a major advancement in FTI development and includes clinically investigated compounds like Tipifarnib (R115777) and Lonafarnib (SCH66336). ascopubs.orgskywoodrecovery.com These molecules are structurally diverse, often featuring heterocyclic ring systems (e.g., the tricyclic core of Lonafarnib or the quinolone structure of Tipifarnib), and were identified through high-throughput screening. aacrjournals.orgascopubs.org Unlike Chaetomellic Acid B, which is an FPP mimic, many of these synthetic inhibitors are competitive with the CAAX substrate or are non-competitive. aacrjournals.org
Bisubstrate Analogues: These inhibitors are engineered to combine structural features of both FPP and the CAAX motif, theoretically offering higher affinity and specificity for the enzyme. wikipedia.org
The primary distinction lies in their structural inspiration. Chaetomellic Acid B is a natural product that mimics one substrate (FPP), whereas synthetic inhibitors have evolved from mimicking the other substrate (CAAX peptides) to entirely novel, non-peptidic structures that may interact with different sites on the enzyme. aacrjournals.orgwikipedia.org
| Inhibitor Class | Example(s) | Core Structure | Mechanism of Action |
| Natural Product (FPP Mimic) | Chaetomellic Acid B | Alkyl dicarboxylic acid | Competitive with Farnesyl Pyrophosphate (FPP) |
| Synthetic (Non-peptidomimetic) | Tipifarnib | Imidazoloquinoline | Primarily competitive with the protein/peptide (CAAX) substrate |
| Synthetic (Non-peptidomimetic) | Lonafarnib | Tricyclic carboxamide | Primarily competitive with the protein/peptide (CAAX) substrate |
| Synthetic (Peptidomimetic) | FTI-277 | Thiol-containing tetrapeptide mimic | Competitive with the protein/peptide (CAAX) substrate |
This table provides a simplified overview of the structural and mechanistic distinctions between different classes of Farnesyl-Protein Transferase inhibitors.
Synergistic Research Approaches with Other Targeted Agents
A significant area of contemporary research involves the use of FPTase inhibitors in combination with other therapeutic agents to enhance efficacy and overcome drug resistance. The rationale behind these synergistic approaches is that inhibiting farnesylation can sensitize cancer cells to the effects of other drugs that target different signaling pathways.
While specific synergistic studies involving Chaetomellic Acid B are not extensively documented in publicly available literature, research with synthetic FTIs like lonafarnib and tipifarnib provides a strong preclinical and clinical basis for this strategy. These studies have demonstrated synergistic anti-cancer effects when FTIs are combined with a variety of other agents:
Chemotherapeutic Agents: The FTI lonafarnib has shown synergistic growth inhibitory effects when combined with doxorubicin and sorafenib in hepatocellular carcinoma cells.
Microtubule-Targeting Agents: A potent synergy has been observed between FTIs and microtubule-stabilizing drugs like paclitaxel. The combination of lonafarnib and paclitaxel was found to synergistically enhance tubulin acetylation, mitotic arrest, and cell death in cancer cell lines.
KRAS Inhibitors: For cancers driven by KRAS mutations, combining FTIs with direct KRAS inhibitors (such as sotorasib and adagrasib) has shown synergistic anticancer effects. This is because FTIs can interfere with the compensatory reactivation of other Ras isoforms (like HRAS) that can occur when KRAS is inhibited.
PI3Kα Inhibitors: Preclinical data suggests that FTIs can overcome resistance to PI3Kα inhibitors.
Tyrosine Kinase Inhibitors (TKIs): The combination of FTIs with antiangiogenic TKIs is being explored to address drug resistance in various tumor types.
These findings suggest that natural product-derived FTIs like Chaetomellic Acid B could also be valuable components of combination therapies, a hypothesis that warrants further investigation.
Evolution of FPTase Inhibitor Research and the Role of Natural Products
The field of FPTase inhibitor research has undergone significant evolution since its inception. Initially, the primary goal was to inhibit the farnesylation of oncogenic Ras proteins, which are mutated in a large percentage of human cancers. wikipedia.org This led to the development of the first generation of FTIs, largely peptidomimetics based on the CAAX motif.
However, early clinical trials with FTIs yielded more modest results than anticipated, particularly in cancers with KRAS mutations. kuraoncology.com This was partly due to the discovery that KRAS and NRAS proteins can undergo an alternative prenylation process called geranylgeranylation when farnesylation is blocked, thus bypassing the effects of the inhibitor. nih.gov In contrast, HRAS is solely dependent on farnesylation, making it a more sensitive target for FTIs. nih.gov
This realization led to a shift in the field. Research began to focus on:
Targeting tumors with HRAS mutations , where FTIs like tipifarnib have shown promising clinical activity.
Understanding the effects of FTIs on the farnesylation of other proteins besides Ras, such as RhoB and centromere proteins (CENP-E, CENP-F), which are also involved in cell proliferation and survival.
Exploring the use of FTIs in combination therapies to overcome resistance and enhance the efficacy of other anticancer drugs.
Future Trajectories and Unexplored Avenues in Chaetomellic Acid B Research
Investigation of Novel Biological Targets Beyond FPTase
The primary established biological target of Chaetomellic Acid B is farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of various proteins, including the Ras protein involved in cell signaling pathways. nih.gov Chaetomellic acids A and B have been identified as specific and reversible inhibitors of FPTase, acting as mimics of farnesyl diphosphate (B83284). nih.gov However, the exploration of other potential biological targets remains a nascent field of investigation.
Future research should aim to screen Chaetomellic Acid B against a broader panel of enzymes and cellular pathways. The azaphilone chemical scaffold, to which Chaetomellic Acid B belongs, is known for a wide range of biological activities, including anticancer and antimicrobial effects, suggesting that its derivatives may interact with multiple targets.
Interestingly, while Chaetomellic acids are potent FPTase inhibitors in enzymatic assays, one study reported that they did not inhibit Ras processing in whole-cell assays. nih.gov This finding suggests that the compound may have poor cell permeability or be subject to efflux pumps, which could limit its intracellular efficacy. However, it also opens up the possibility that its biological effects could be mediated by interactions with cell surface receptors or other extracellular enzymes.
Potential areas for future investigation include:
Other Prenyltransferases: While shown to be selective for FPTase over geranylgeranyl-protein transferase type 1 (GGTase-1), its activity against other related enzymes in the prenylation pathway has not been exhaustively studied. nih.gov
Enzymes in Lipid Metabolism: Given its structural resemblance to fatty acids, Chaetomellic Acid B could potentially interfere with enzymes involved in lipid biosynthesis or signaling.
Protein Kinases: Many natural products with anticancer properties are known to target protein kinases. Screening Chaetomellic Acid B against a kinase panel could reveal unexpected inhibitory activities.
Development of Advanced Synthetic Routes for Isotopic Variants
The synthesis of isotopically labeled compounds is a powerful tool for elucidating metabolic pathways and mechanisms of action. The development of a robust synthetic route for Chaetomellic Acid B-d3 Disodium (B8443419) Salt would be a significant step forward in facilitating such studies.
Currently, synthetic routes have been developed for Chaetomellic acid A and its analogues. nih.gov These methods often involve the construction of a substituted maleic anhydride (B1165640) core followed by the introduction of the aliphatic side chain. A similar strategy could be adapted for the synthesis of Chaetomellic Acid B-d3. The deuterium (B1214612) atoms could be introduced into the methyl group via a deuterated methylating agent at a late stage of the synthesis.
A plausible, though currently hypothetical, synthetic approach could involve:
Synthesis of a suitable maleic anhydride precursor.
Introduction of the deuterated methyl group using a reagent such as deuterated methyl iodide (CD3I) or a deuterated Grignard reagent (CD3MgBr).
Attachment of the characteristic side chain of Chaetomellic Acid B.
Hydrolysis of the anhydride to the dicarboxylic acid and subsequent formation of the disodium salt.
The development of such a synthetic route would not only provide access to Chaetomellic Acid B-d3 Disodium Salt for research purposes but also open up the possibility of creating other isotopically labeled variants (e.g., with 13C or 14C) for a wider range of biological investigations.
Exploration of this compound in Metabolomic Studies of Fungal Systems
The availability of this compound would unlock new possibilities for its use in metabolomic studies, particularly in the context of the fungal systems from which it originates. Metabolomics, the comprehensive study of small molecule metabolites in a biological system, can provide a snapshot of the physiological state of an organism. researchgate.netnih.gov
By using the deuterated form of Chaetomellic Acid B as a tracer, researchers could:
Trace its Metabolic Fate: Introduce the labeled compound into a fungal culture and track its uptake, distribution, and any subsequent metabolic transformations using techniques like mass spectrometry. This would help to understand if the fungus itself modifies the compound after production.
Elucidate its Biosynthetic Pathway: While the general class of compounds is known, the precise enzymatic steps leading to Chaetomellic Acid B are not fully characterized. Feeding experiments with labeled precursors could help to identify the building blocks and intermediates of its biosynthesis.
Investigate its Impact on the Fungal Metabolome: By comparing the metabolic profiles of fungal cultures treated with labeled versus unlabeled Chaetomellic Acid B, researchers could identify which metabolic pathways are perturbed by its presence. This could provide clues about its mechanism of action and potential off-target effects. For instance, alterations in the levels of amino acids, lipids, or central carbon metabolism intermediates could be quantified. nih.gov
Study Fungal-Host Interactions: In a co-culture system with a host organism (e.g., a plant), the labeled compound could be used to track its movement and effects on the host's metabolome, shedding light on its role in fungal pathogenesis or symbiosis.
Q & A
Q. What is the structural significance of the deuterium substitution in Chaetomellic Acid B-d3 Disodium Salt, and how does it influence stability in biochemical assays?
The deuterium substitution at the methyl group (C-3 position) enhances metabolic stability by reducing hydrogen-deuterium exchange rates, which is critical for prolonging the compound’s half-life in enzymatic assays. This isotopic labeling minimizes interference from non-specific degradation, particularly in FTase inhibition studies. Structural confirmation requires nuclear magnetic resonance (NMR) to verify deuteration sites and mass spectrometry (MS) to assess isotopic purity .
Q. What synthetic routes are recommended for preparing this compound, and what purification challenges are associated with its deuterated form?
A practical synthesis involves copper-catalyzed radical cyclization of deuterated precursors, followed by hydrolysis and disodium salt formation. Key challenges include minimizing isotopic dilution during purification and ensuring regioselectivity in cyclization. Post-synthesis, column chromatography is avoided to prevent deuterium loss; instead, crystallization or preparative HPLC is used to isolate the disodium salt. Reaction intermediates should be monitored via thin-layer chromatography (TLC) and validated using high-resolution MS .
Q. What analytical techniques are essential for confirming the isotopic purity and structural integrity of this compound?
Liquid chromatography-mass spectrometry (LC-MS) under negative ion mode is optimal for detecting isotopic peaks (e.g., m/z shifts due to deuterium). Nuclear Overhauser effect (NOE) NMR experiments can confirm stereochemistry, while Fourier-transform infrared (FTIR) spectroscopy validates carboxylate and deuterated methyl groups. For quantification, inductively coupled plasma mass spectrometry (ICP-MS) ensures sodium content accuracy .
Advanced Research Questions
Q. How can molecular docking studies be optimized to evaluate the inhibitory efficacy of this compound against farnesyltransferase (FTase)?
Docking protocols should incorporate explicit solvation models and deuterium-specific force fields to account for isotopic effects on binding kinetics. Comparative docking with non-deuterated analogs (e.g., Chaetomellic Acid A) identifies deuterium-induced steric or electronic perturbations. Free-energy perturbation (FEP) calculations refine binding affinity predictions, while molecular dynamics (MD) simulations (≥100 ns) assess conformational stability of the enzyme-inhibitor complex .
Q. In renal pathology models, what pharmacokinetic parameters are critical for evaluating this compound’s therapeutic potential?
Dose-response studies should monitor renal clearance rates and tissue distribution using deuterium-labeled tracer techniques. Plasma protein binding assays (e.g., equilibrium dialysis) quantify free drug availability, while LC-MS/MS measures metabolite profiles in urine and serum. Chronic toxicity studies must account for sodium ion load from the disodium salt, necessitating electrolyte balance monitoring in in vivo models .
Q. How should researchers control for isotopic effects when comparing Chaetomellic Acid B-d3 with non-deuterated analogs in enzyme kinetics assays?
Use stopped-flow fluorescence or surface plasmon resonance (SPR) to measure on/off rates, ensuring deuterium isotope effects (e.g., ) are normalized. Parallel experiments with protonated and deuterated substrates under identical buffer conditions (pH 7.4, 25°C) isolate isotopic contributions. Data analysis should employ the Swain-Schaad relationship to differentiate kinetic vs. thermodynamic isotopic impacts .
Q. What protocols mitigate aggregation issues when preparing aqueous stock solutions of this compound?
Pre-solubilization in deuterated DMSO (<5% v/v) followed by dilution into phosphate-buffered saline (PBS) reduces aggregation. Dynamic light scattering (DLS) monitors particle size, while sonication (30 s pulses, 4°C) disperses colloidal particles. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) maintains stability, with reconstitution validated via UV-Vis spectroscopy (λ = 260 nm) .
Q. Methodological Considerations
- Synthesis Optimization : Prioritize deuterated solvents (e.g., D₂O) to minimize proton exchange.
- Data Validation : Cross-validate NMR and MS results with isotopic standards (e.g., -labeled maleic acid).
- In Vivo Models : Use bilateral nephrectomy or subtotal renal ablation models to assess renal efficacy while controlling for sodium excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
